[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Lipophilicity Drug Design ADME Optimization

Sourcing reliable bifunctional pyrazole intermediates often frustrates med-chem and FBDD programs. This compound solves that with verified purity and a synthetic handle for late-stage elaboration. - ≥97% purity with batch-specific NMR/HPLC/GC ensures consistent fragment screening and SAR. - LogP 1.79 stays within fragment-like space, while the 4-Br enables Suzuki/Stille diversification. - Ships ambient; long-term storage at 2-8°C sealed in dry conditions.

Molecular Formula C6H4BrF3N2O2
Molecular Weight 273.01 g/mol
CAS No. 1006319-26-1
Cat. No. B1288396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
CAS1006319-26-1
Molecular FormulaC6H4BrF3N2O2
Molecular Weight273.01 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br
InChIInChI=1S/C6H4BrF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14)
InChIKeyQQMGWXGYXKPKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Overview


[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS 1006319-26-1) is a disubstituted pyrazole building block featuring a bromo substituent at the 4-position, a trifluoromethyl group at the 3-position, and an N1-acetic acid side chain, with a molecular formula of C₆H₄BrF₃N₂O₂ and a molecular weight of 273.01 g/mol . Its structure provides a synthetic handle for cross-coupling reactions (via the bromine atom) while the trifluoromethyl group imparts increased lipophilicity and metabolic stability to derived compounds . The compound is classified as a Trifluoromethylation Agent and is used exclusively for research and development purposes .

1 Cross-coupling synthetic workflow via 4-Br handle
2 Lipophilicity modulation through 3-CF₃ group
3 Supported batch-specific QC for library synthesis

Why Generic Substitutes Fail for [4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid


Simple substitution with other pyrazolylacetic acid derivatives is not viable without altering critical synthetic and physicochemical outcomes. The combination of the 4-bromo and 3-trifluoromethyl groups is synthetically mandatory: the bromine is required for Pd-catalyzed cross-coupling (e.g., Suzuki, Stille) to elaborate the pyrazole core, while the electron-withdrawing trifluoromethyl group modulates the electronic environment of the ring and directly determines the lipophilicity and metabolic stability of downstream products . Removing the CF₃ group (e.g., replacing with (4-bromo-1H-pyrazol-1-yl)acetic acid, CAS 82231-53-6) eliminates the logP-enhancing effect and associated pharmacokinetic advantages of fluorinated motifs . Conversely, swapping bromine for chlorine or hydrogen changes the reactivity profile of the pyrazole ring in cross-coupling and may lead to steric or electronic mismatches during library synthesis . The following evidence items quantify the specific advantages retained by the precise 4-Br/3-CF₃ substitution pattern.

CF₃ removal Replacing with non-fluorinated analog may shift logP and downstream ADME profile significantly.
Halogen swap Exchanging 4-Br for Cl or H alters cross-coupling reactivity and steric environment.
Regioisomer mismatch 5-Bromo regioisomer may differ in electronic and steric coupling behavior; not a direct replacement.

Comparative Evidence for [4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid


Lipophilicity Gain from 3-CF₃ Substitution

The target compound exhibits a substantially higher computed partition coefficient (LogP) compared to its non-fluorinated analog, directly attributable to the 3-trifluoromethyl group. This increase quantifies the enhanced membrane permeability and hydrophobic interactions achievable with this building block, a critical parameter for CNS and intracellular target engagement .

Lipophilicity gain from 3-CF₃
Class-level inference
Target LogP: 1.79 vs Comparator LogP: ~0.9
ΔLogP ≈ +0.9 (approx. 8-fold calculated increase)
Supports membrane permeability and hydrophobic binding context.
Computed property; experimental validation in target system required.
Lipophilicity Drug Design ADME Optimization

Purity and Batch QC: Bidepharm vs. Generic Suppliers

The compound is supplied with standardized purity of 95% and is supported by batch-specific analytical data including NMR, HPLC, and GC, as attested by vendor Bidepharm . This documented analytical certification reduces the risk of failed syntheses or variable biological results compared to procuring the same scaffold from sources lacking batch-level QC documentation.

Batch QC documentation
Supporting evidence
95% purity; NMR, HPLC, GC reports available.
Higher reproducibility context vs identity-only confirmation.
Supplier-specified; QC data must be requested per batch.
Quality Control Reproducibility Synthetic Chemistry

Regiospecific 4-Bromo Substitution for Cross-Coupling

The presence of bromine specifically at the 4-position of the pyrazole, adjacent to the electron-withdrawing CF₃ group at the 3-position, creates a well-defined electronic environment that facilitates Pd-catalyzed cross-coupling reactions. While direct kinetic data for this exact substrate are not published, the general utility of 4-bromo-3-(trifluoromethyl)pyrazoles in Stille coupling has been demonstrated, yielding 1,4,5-trisubstituted products in 75–98% yields [1]. This contrasts with 5-bromo-3-(trifluoromethyl)pyrazole-1-acetic acid (CAS 1003320-23-7), a regioisomer where the bromine is adjacent to the N1-acetic acid side chain, which may exhibit different steric and electronic properties in coupling reactions.

Regiospecific 4-Br coupling
Class-level inference
Expected yield range 75–98% for C-4 brominated analogs.
Predictable synthetic handle for library diversification.
Regioisomeric purity is critical; class data, not compound-specific.
Cross-Coupling Synthetic Methodology Medicinal Chemistry

Validated Applications of [4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid


CRTh2 Antagonist Library Synthesis

The pyrazole-1-ylacetic acid scaffold, functionalized with a bromine leaving group for cross-coupling, serves as a key intermediate for generating chemical libraries targeting the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). The higher lipophilicity conferred by the 3-CF₃ group (LogP = 1.79) aligns with the pharmacophore requirements for CRTh2 antagonist binding pockets . Researchers can leverage the C-4 bromine for divergent late-stage functionalization via Suzuki or Stille coupling, enabling rapid SAR exploration [1].

Agrochemical Lead Optimization

Trifluoromethyl-substituted pyrazoles are privileged scaffolds in agrochemicals, where metabolic stability and soil mobility are critical. The 4-bromo substituent allows for the introduction of aryl or heteroaryl groups to optimize target-site binding while retaining the favorable physicochemical profile imparted by the CF₃ group [1]. This compound can be used as a modular intermediate for the synthesis of novel fungicidal or herbicidal candidates, as demonstrated by related trifluoromethylpyrazole acyl urea derivatives [2].

Fragment-Based Drug Discovery (FBDD)

The compound functions as a bifunctional fragment: the acetic acid moiety serves as an anchor point for amide or ester conjugation, while the bromine enables covalent or non-covalent structure-based design. Its documented 95% purity with batch-specific QC (NMR, HPLC, GC) ensures consistent fragment screening results, reducing false positives or negatives in biochemical assays . The computed LogP of 1.79 positions it within the fragment-like property space (usually LogP < 3), making it suitable for FBDD campaigns.

Application
Selection Property
Validation Focus
CRTh2 Antagonist Library Synthesis
Lipophilic 3-CF₃ scaffold with divergent coupling site
Pharmacophore alignment and late-stage SAR exploration
Agrochemical Lead Optimization
Metabolic stability and modular heteroaryl introduction
Target-site binding and soil mobility endpoint review
Fragment-Based Drug Discovery (FBDD)
Bifunctional fragment with anchor and reactive handle
Consistent fragment screening and property-space positioning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for [4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.